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Compound of Interest

Compound Name: 2-Fluoropropene

Cat. No.: B075672

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction thermochemistry of 2-
fluoropropene (CHsCF=CHz3). Due to a scarcity of direct experimental data for this specific
compound, this guide synthesizes high-quality computational data and outlines established
experimental and theoretical methodologies for determining thermochemical properties.

Thermochemical Properties of 2-Fluoropropene

Precise thermochemical data is fundamental for understanding the reactivity and stability of 2-
fluoropropene. The following table summarizes key calculated thermochemical properties.

Table 1: Calculated Thermochemical Properties of 2-Fluoropropene

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b075672?utm_src=pdf-interest
https://www.benchchem.com/product/b075672?utm_src=pdf-body
https://www.benchchem.com/product/b075672?utm_src=pdf-body
https://www.benchchem.com/product/b075672?utm_src=pdf-body
https://www.benchchem.com/product/b075672?utm_src=pdf-body
https://www.benchchem.com/product/b075672?utm_src=pdf-body
https://www.benchchem.com/product/b075672?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Unit Source
Standard Molar
Enthalpy of Formation Joback Calculated
-185.72 kJ/mol
(Gas Phase, 298.15 Property[1]
K)
Standard Molar Gibbs
Free Energy of Joback Calculated
_ -141.14 kJ/mol
Formation (Gas Property[1]
Phase, 298.15 K)
) Joback Calculated
Enthalpy of Fusion 4.02 kJ/mol
Property[1]
Enthalpy of Joback Calculated
o 20.87 kJ/mol
Vaporization Property[1]

Reaction Thermochemistry

Understanding the energetics of reactions involving 2-fluoropropene is crucial for predicting

reaction outcomes and designing synthetic pathways. While specific experimental data for

reactions like combustion or hydrogenation of 2-fluoropropene are not readily available in the

literature, data for related reactions and computational studies provide valuable insights.

Gas-Phase Acidity

The gas-phase acidity of a compound provides insight into its intrinsic acidic properties. The

NIST WebBook reports the following reaction thermochemistry data related to the gas-phase

deprotonation of 2-fluoropropene.

Table 2: Gas-Phase Acidity of 2-Fluoropropene
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Reaction ArH° (kJ/mol) ArG° (kJimol) Method Reference

CsHsF - Bartmess and
1586 + 13 1559 + 13 G+TS

C3sHaF— + H* Burnham, 1984

CsHsF - McMahon and
1579 + 8.8 1551 +8.4 IMRB

CsH4sF + H* Northcott, 1978

G+TS: Gas-phase acidity from thermal and spectroscopic data; IMRB: lon cyclotron resonance

mass spectrometry.

Reaction with Chlorine Atoms

A study on the degradation mechanism of 2-fluoropropene by chlorine atoms has been
conducted, identifying the primary reaction pathways and products. The reaction proceeds
primarily through the addition of a chlorine atom to the double bond.

Addition to Cp Q
Primary Pathwa C)/y

Abstraction

Click to download full resolution via product page

Reaction pathways of 2-fluoropropene with chlorine atoms.

Methodologies for Determining Thermochemical
Data

The determination of thermochemical properties relies on a combination of experimental

technigues and computational methods.

Experimental Protocols
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While specific experimental studies on 2-fluoropropene are limited, the following are standard
and well-established methods used for determining the thermochemical properties of volatile
organic compounds.

This technique is a primary method for determining the enthalpy of formation of organic
compounds.

e Principle: A known mass of the substance is completely combusted in a high-pressure
oxygen atmosphere within a bomb calorimeter. The heat released during the combustion is
measured by the temperature rise of the surrounding water bath.

e Generalized Protocol:

o A weighed sample of the liquid 2-fluoropropene is sealed in a container of known heat
capacity.

o The container is placed in a bomb calorimeter, which is then filled with high-pressure
oxygen.

o The sample is ignited, and the temperature change of the calorimeter system is precisely
measured.

o The heat of combustion is calculated from the temperature change and the heat capacity
of the calorimeter.

o The standard enthalpy of formation is then derived from the heat of combustion using
Hess's law, along with the known standard enthalpies of formation of the combustion
products (COz, H20, and HF).

This method is used to determine the enthalpy of hydrogenation, which can be related to the
stability of the unsaturated compound.

e Principle: The heat released during the catalytic hydrogenation of the alkene to the
corresponding alkane is measured.

e Generalized Protocol:
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o A known amount of 2-fluoropropene is introduced into a calorimeter containing a catalyst
(e.g., platinum or palladium).

o Hydrogen gas is added in excess to ensure complete reaction.

o The temperature change during the reaction is measured to determine the enthalpy of
hydrogenation.

Computational Protocols

High-level ab initio and density functional theory (DFT) calculations are powerful tools for
predicting the thermochemical properties of molecules, especially when experimental data is
unavailable.

Methods like Gaussian-n (e.g., G3, G4) and Complete Basis Set (e.g., CBS-QB3) theories are
composite methods that aim for high accuracy in calculating enthalpies of formation.
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Computational Workflow
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A generalized workflow for computational thermochemistry.
e Generalized Protocol (e.g., G3 theory):

o Geometry Optimization: The molecular geometry is optimized at a lower level of theory
(e.g., B3LYP/6-31G(d)).

o Vibrational Frequencies: Vibrational frequencies are calculated at the same level to obtain
the zero-point vibrational energy (ZPVE) and thermal corrections.
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o Single-Point Energy Calculations: A series of single-point energy calculations are
performed at higher levels of theory and with larger basis sets.

o Empirical Corrections: An empirical higher-level correction (HLC) is added to account for
remaining deficiencies in the calculations.

o Atomization Energy: The total energy of the molecule is used to calculate the atomization
energy.

o Enthalpy of Formation: The enthalpy of formation is then derived from the atomization
energy and the known experimental enthalpies of formation of the constituent atoms.

Conclusion

This technical guide has compiled available computational thermochemical data for 2-
fluoropropene and outlined the standard methodologies for its determination. While direct
experimental data remains limited, the provided information serves as a valuable resource for
researchers and professionals in understanding the energetic properties of this fluorinated
alkene. The continued development and application of high-accuracy computational methods
will be crucial for further refining the thermochemical database for such compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b075672?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

